molecular formula C15H16O4 B580057 4-(4-(2-Hydroxypropoxy)phenoxy)phenol CAS No. 159600-64-3

4-(4-(2-Hydroxypropoxy)phenoxy)phenol

Cat. No. B580057
M. Wt: 260.289
InChI Key: RDORWJHXEWLXOT-UHFFFAOYSA-N
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Description

“4-(4-(2-Hydroxypropoxy)phenoxy)phenol” is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.289. It is also known as "Phenol, p-phenoxy-; p-Hydroxydiphenyl ether; p-Phenoxyphenol; 4-Hydroxydiphenyl ether; 4-Phenoxyphenol" .


Synthesis Analysis

The synthesis of phenols, including “4-(4-(2-Hydroxypropoxy)phenoxy)phenol”, can be complex and involves several steps. One common method involves the diazotization of corresponding anilines and subsequent decomposition of the diazonium salts by boiling with sulfuric acid . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol . The specific synthesis process for “4-(4-(2-Hydroxypropoxy)phenoxy)phenol” may vary depending on the desired properties and applications.


Molecular Structure Analysis

The molecular structure of “4-(4-(2-Hydroxypropoxy)phenoxy)phenol” can be analyzed using various methods. The structure can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available on various chemical databases such as ChemSpider .


Chemical Reactions Analysis

Phenols, including “4-(4-(2-Hydroxypropoxy)phenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

  • Electronics Applications : A study by Demir et al. (2015) synthesized a novel poly(phenoxy-ketimine) polymer, demonstrating its potential use in electronics due to its semiconductor properties and interesting optical and electrical characteristics (Demir et al., 2015).

  • Medical Applications : Lund et al. (2016) reported on the synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, a building block for the cardioselective β-blocker atenolol, highlighting its relevance in pharmaceutical synthesis (Lund et al., 2016).

  • Environmental Science Applications : A study by Hamitouche et al. (2010) explored the biodegradation of phenol and its homologues, which are environmental pollutants, by specialized microbes. This study is relevant in understanding the environmental impact and degradation pathways of similar phenolic compounds (Hamitouche et al., 2010).

  • Materials Science Applications : Miao et al. (2015) created a novel phenol synthetic pathway in E. coli, which is significant for the production of phenol and related compounds in a sustainable and efficient manner (Miao et al., 2015).

  • Catalysis and Chemistry : Zhang et al. (2009) developed a 4-phenoxy substituted prolinamide phenols organocatalyst for asymmetric aldol reactions in water, demonstrating its utility in green chemistry applications (Zhang et al., 2009).

  • Biological Applications : Randad et al. (1991) investigated compounds including 4-phenoxy derivatives for their ability to modulate hemoglobin's oxygen affinity, which could be beneficial in clinical settings, such as in ischemia or stroke treatment (Randad et al., 1991).

  • Photobiology : Barsotti et al. (2015) studied the photochemical processes of 4-hydroxybenzophenone in different solvents, which can inform the understanding of photoreactivity in similar phenolic compounds (Barsotti et al., 2015).

  • Chemical Synthesis : Komiyama (1989) investigated the selective synthesis of 4-(Hydroxymethyl)phenol using hydroxypropyl cyclodextrins, illustrating the use of cyclodextrins in selective organic synthesis (Komiyama, 1989).

Safety And Hazards

“4-(4-(2-Hydroxypropoxy)phenoxy)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-[4-(2-hydroxypropoxy)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORWJHXEWLXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Hydroxypropoxy)phenoxy)phenol

Citations

For This Compound
3
Citations
C Zhang, H Liu, D Liu, L Wang, J Gao, Z Zhou… - Chirality, 2016 - Wiley Online Library
Pyriproxyfen is a chiral insecticide, and over 10 metabolites have been identified in the environment. In this work the separations of the enantiomers of pyriproxyfen and its six chiral …
Number of citations: 11 onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2019 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the Netherlands and co‐…
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFS Authority, H Abdourahime, M Anastassiadou… - EFSA Journal, 2019 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State the Netherlands and co‐…
Number of citations: 2 www.ncbi.nlm.nih.gov

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